Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate

Description

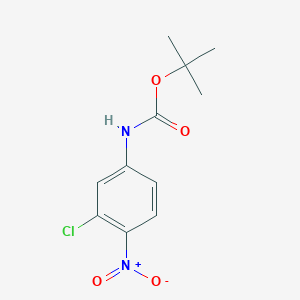

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with chlorine (Cl) at the 3-position and a nitro (NO₂) group at the 4-position. Its molecular formula is C₁₁H₁₃ClN₂O₄, with a molar mass of 296.69 g/mol (CAS: 1546012-27-4) . This compound is widely utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly due to the Boc group’s stability under basic conditions and the nitro group’s versatility in further functionalization (e.g., reduction to amines) .

Properties

Molecular Formula |

C11H13ClN2O4 |

|---|---|

Molecular Weight |

272.68 g/mol |

IUPAC Name |

tert-butyl N-(3-chloro-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15) |

InChI Key |

ZVEHKXDWVFJMID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate typically involves the reaction of 3-chloro-4-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the chloro group.

Reduction Reactions: The corresponding amine derivative.

Deprotection Reactions: The free amine.

Scientific Research Applications

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and protein interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Key Findings :

- The 3-chloro-4-nitro isomer exhibits optimal electronic effects for stabilizing intermediates in Suzuki-Miyaura coupling reactions due to the para-nitro group’s strong electron-withdrawing nature .

- Steric effects in the 2-chloro isomer may limit its utility in sterically demanding reactions .

Substituent Variations on the Aromatic Ring

Key Findings :

- Electron-withdrawing groups (e.g., NO₂) enhance the carbamate’s susceptibility to nucleophilic attack, whereas electron-donating groups (e.g., CH₃) favor stability .

- Polar substituents like -OH improve solubility but necessitate additional synthetic steps to prevent unwanted side reactions .

Structural Modifications Beyond the Aromatic Ring

Biological Activity

Tert-butyl N-(3-chloro-4-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a chloro substituent at the meta position, and a nitro group at the para position on the phenyl ring. This configuration influences its reactivity and biological properties. The compound can be represented structurally as follows:

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. The carbamate moiety can form a reversible covalent bond with the active site serine residue of certain enzymes, thus inhibiting their activity. This mechanism is crucial in understanding how this compound can modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The carbamate group interacts with serine residues in enzyme active sites, blocking substrate access.

- Nitro Group Reduction : Under specific conditions, the nitro group can be reduced to an amine, altering the compound’s biological profile and potentially enhancing its activity against certain targets.

Herbicidal Properties

The compound has also been investigated for its herbicidal activity. Research indicates that di- and tri-substituted phenyl carbamates exhibit stronger herbicidal effects compared to other classes of compounds, suggesting that this compound could be effective in agricultural applications .

Research Findings and Case Studies

A review of available literature reveals several studies focusing on the synthesis and biological evaluation of related carbamate derivatives. Below is a summary table highlighting key findings from selected studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.